molecular formula C11H22N2O2 B139092 叔丁基(哌啶-4-基甲基)氨基甲酸酯 CAS No. 135632-53-0

叔丁基(哌啶-4-基甲基)氨基甲酸酯

货号 B139092
CAS 编号: 135632-53-0
分子量: 214.3 g/mol
InChI 键: VHYXAWLOJGIJPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl (piperidin-4-ylmethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. The tert-butyl group is commonly used in organic chemistry as a protecting group due to its steric bulk and ease of removal. Piperidine, a six-membered ring containing nitrogen, is a versatile building block in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate and related compounds involves multiple steps, including protection and deprotection reactions, reductions, and nucleophilic substitutions. For example, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid, which then behaves as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . Another synthesis route includes the diastereoselective reduction of chiral enaminoesters and isomerization under basic conditions to obtain enantiomerically pure intermediates for nociceptin antagonists . Additionally, the synthesis of tert-butyl carbazates from piperidin-4-ones has been reported, highlighting the versatility of these compounds as intermediates .

Molecular Structure Analysis

The molecular structure of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives has been characterized using various spectroscopic techniques, including NMR and single crystal X-ray diffraction. These studies provide insights into the preferred conformation of the heterocyclic ring and the geometrical isomerism of the compounds . The crystal and molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been determined, with typical bond lengths and angles for this class of piperazine-carboxylates10.

Chemical Reactions Analysis

The tert-butyl (piperidin-4-ylmethyl)carbamate framework is amenable to a variety of chemical transformations, making it a valuable building block in organic synthesis. These transformations include acylation, nucleophilic substitution, and reduction reactions . The presence of the tert-butyl group allows for selective reactions at other sites of the molecule while protecting the carbamate functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (piperidin-4-ylmethyl)carbamate derivatives are influenced by the presence of the tert-butyl group and the piperidine ring. These properties are essential for the compound's solubility, stability, and reactivity, which are critical factors in the synthesis and application of these intermediates. The melting points, yields, and spectroscopic data such as NMR are used to confirm the structure and purity of the synthesized compounds .

科学研究应用

合成和中间体应用

  1. 药物开发的关键中间体合成:叔丁基(哌啶-4-基甲基)氨基甲酸酯衍生物是各种药物合成中的重要中间体。例如,叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是用于癌症治疗的药物 Vandetanib 合成中的关键中间体 (Min Wang 等人,2015 年)

  2. 形成结构复杂的化合物:叔丁基(哌啶-4-基甲基)氨基甲酸酯衍生物的反应可以形成具有潜在治疗应用的复杂分子。例如,作为小分子抗癌药物中间体的叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯的合成涉及使用哌啶-4-基甲醇 (Binliang Zhang 等人,2018 年)

  3. 在 MAP 激酶抑制剂合成中的作用:叔丁基(哌啶-4-基甲基)氨基甲酸酯衍生物已用于合成 MAP 激酶抑制剂,这在类风湿关节炎和银屑病等疾病的治疗中至关重要。一个例子包括利用 4-(N-叔丁基哌啶基)氯化镁的新型 p38 MAP 激酶抑制剂合成工艺 (John Y. L. Chung 等人,2006 年)

结构和化学研究

  1. X 射线衍射和 NMR 研究:源自叔丁基(哌啶-4-基甲基)氨基甲酸酯的化合物已使用 X 射线衍射和 NMR 等技术进行表征。这些研究对于了解这些化合物的结构和化学性质至关重要,如对叔丁基 2-(3-甲基-2,6-二芳基哌啶-4-亚烷基)肼基甲酸酯的研究 (D. Shanthi 等人,2020 年)

  2. 分子堆积和氢键:对叔丁基(哌啶-4-基甲基)氨基甲酸酯衍生物晶体中的分子堆积和氢键的研究提供了对这些化合物固态化学性质的见解。一个例子是叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯及其衍生物的分析 (C. Didierjean 等人,2004 年)

  3. 光氧化还原催化的级联反应:已探索在光氧化还原催化反应中使用叔丁基((全氟吡啶-4-基)氧基)氨基甲酸酯来创建 3-氨基色酮,证明了该化合物在光催化方案中的效用 (Zhi-Wei Wang 等人,2022 年)

属性

IUPAC Name

tert-butyl N-(piperidin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXAWLOJGIJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352339
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (piperidin-4-ylmethyl)carbamate

CAS RN

135632-53-0
Record name tert-Butyl [(piperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (piperidin-4-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1-benzyl-4-tertbutyloxycarbonylaminomethylpiperidine 8 (4.79 g; 15.7 mmol) in 120 ml of MeOH is poured into a hydrogenation reactor. The 10% Pd/C-based catalyst is added (0.872 g; 0.82 mmol) and the mixture is subjected to a hydrogen pressure of 3.5 bars (50 psi) for 24 hours in a Parr type shaker. After filtration on celite and washing with methanol, the medium is concentrated in order to produce 3.36 g (Yield=100%) of product in the form of white crystals.
Quantity
4.79 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 28 g of 4-(tert-butoxycarbonylamino-methyl)-piperidine-1-carboxylic acid benzyl ester, 1 g of 10% palladium on carbon, 100 mL of THF and 200 mL of methanol was stirred under an atmosphere of hydrogen for 2 days. The mixture was filtered concentrated under reduced pressure. Drying under reduced pressure gave a white solid:
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 3
Tert-butyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 4
Tert-butyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 5
Tert-butyl (piperidin-4-ylmethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (piperidin-4-ylmethyl)carbamate

Citations

For This Compound
24
Citations
I Adlere, S Sun, A Zarca, L Roumen, M Gozelle… - European Journal of …, 2019 - Elsevier
Using the available structural information of the chemokine receptor CXCR4, we present hit finding and hit exploration studies that make use of virtual fragment screening, design, …
Number of citations: 15 www.sciencedirect.com
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
Deregulated RAS activity, often the result of mutation, is implicated in approximately 30% of all human cancers. Despite this statistic, no clinically successful treatment for RAS-driven …
Number of citations: 34 pubs.acs.org
JM Decara, H Vázquez-Villa, J Brea… - Journal of medicinal …, 2022 - ACS Publications
Peptidic agonists of the glucagon-like peptide-1 receptor (GLP-1R) have gained a prominent role in the therapy of type-2 diabetes and are being considered for reducing food intake in …
Number of citations: 6 pubs.acs.org
A Horatscheck, A Andrijevic, AT Nchinda… - Journal of medicinal …, 2020 - ACS Publications
A series of 2,4-disubstituted imidazopyridines, originating from a SoftFocus Kinase library, was identified from a high throughput phenotypic screen against the human malaria parasite …
Number of citations: 12 pubs.acs.org
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org
K Tang, M Zhao, YH Wu, Q Wu, S Wang, Y Dong… - European Journal of …, 2022 - Elsevier
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) encoded by the proto-oncogene PTPN11 is the first identified non-receptor protein tyrosine phosphatase. SHP2 …
Number of citations: 2 www.sciencedirect.com
X Liu, MW Wilson, K Liu, P Lee, L Yeomans… - Bioorganic & medicinal …, 2020 - Elsevier
Studies demonstrate that small molecule targeting of atypical protein kinase C (aPKC) may provide an effective means to control vascular permeability, prevent edema, and reduce …
Number of citations: 2 www.sciencedirect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org
M Konstantinidou, A Oun, P Pathak, Z Wang… - … CHEMISTRY & NEW …, 2020 - research.rug.nl
Here we present the rational design and the synthetic methodologies towards proteolysis targeting chimeras (PROTACs) for the recently-emerged Parkinson’s target leucine-rich repeat …
Number of citations: 2 research.rug.nl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。